3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and a 3-fluorobenzamide moiety at position 2. The 4-methylphenyl group contributes steric bulk and lipophilicity, which may affect membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-5-7-15(8-6-12)23-18(16-10-27(25,26)11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHJRXOGXAVSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorine atom and the benzamide group. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. It can be used in various organic reactions to explore reaction mechanisms and develop new synthetic methodologies.
Biology
In biological research, 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can be investigated for its interactions with biological molecules. This includes studies on how it may modulate enzyme activity or influence signaling pathways within cells.
Medicine
The pharmacological properties of this compound are of significant interest. It may act as a potential drug candidate for treating various diseases due to its ability to interact with specific molecular targets. Research has suggested that compounds with similar structures can exhibit anti-inflammatory and anticancer activities.
Industrial Applications
In industry, this compound may find applications in developing new materials like polymers and coatings due to its distinctive chemical properties. Its synthesis can be optimized using green chemistry principles to enhance environmental sustainability.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the compound can form strong interactions with proteins, enzymes, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are discussed based on substituent variations, oxidation states, and physicochemical properties.
Structural Analogs with Modified Substituents
Compound A: N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0)
- Key Differences :
- Replaces the 3-fluorobenzamide group with an ethanediamide linker.
- Substitutes 4-methylphenyl with 4-fluorophenyl at position 2.
- Implications: The ethanediamide group may increase hydrogen-bonding capacity compared to benzamide.
Compound B: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6)
- Key Differences: Replaces the 3-fluoro substituent with a bromine atom. The thieno ring is in a 5-oxo (sulfoxide) state instead of 5,5-dioxo (sulfone).
- Implications: Bromine’s higher atomic weight and polarizability could enhance hydrophobic interactions but reduce solubility.
Analogs with Divergent Core Structures
Compound C: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Replaces the thieno[3,4-c]pyrazol core with a pyrazolo[3,4-d]pyrimidine-chromen hybrid. Features a sulfonamide group instead of benzamide.
- The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to benzamide.
- Data : Molecular mass = 589.1 g/mol (M⁺+1), Melting Point = 175–178°C .
Table 1: Comparative Analysis of Key Attributes
Discussion of Key Trends
Bromine in Compound B increases molecular weight and lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
Oxidation State :
- Sulfone groups (5,5-dioxo) in the target compound and Compound A increase polarity and metabolic stability compared to sulfoxide (5-oxo) in Compound B .
Linker Groups :
- Ethanediamide (Compound A) and sulfonamide (Compound C) offer distinct hydrogen-bonding profiles compared to benzamide, influencing target selectivity.
Biological Activity
3-Fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological properties. The presence of the fluorine atom and the methylphenyl substituent contributes to its unique chemical characteristics.
| Property | Details |
|---|---|
| Molecular Formula | C18H16FN3O3S |
| Molecular Weight | 367.40 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting from commercially available precursors, key steps include the formation of the thieno[3,4-c]pyrazole framework followed by the introduction of the fluorine and methyl groups through electrophilic aromatic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects.
Anticancer Properties
Recent research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study: A derivative of thieno[3,4-c]pyrazole demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism: It potentially inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Finding: In animal models of inflammation, administration resulted in reduced edema and inflammatory marker levels .
Research Findings and Case Studies
- Antitumor Activity :
- Neuroprotective Effects :
Comparative Analysis
When compared to other similar compounds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3-Fluoro-N-[...]-benzamide | Anticancer | 10 |
| Thieno[3,4-c]pyrazole derivative A | Anti-inflammatory | 15 |
| Thieno[3,4-c]pyrazole derivative B | Neuroprotective | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
